molecular formula C5H10ClN3S B14017939 2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride

2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride

Cat. No.: B14017939
M. Wt: 179.67 g/mol
InChI Key: CDAXQTDTBYYVBW-UHFFFAOYSA-N
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Description

2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride is a heterocyclic compound that features a unique structure combining pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form the triazole ring, followed by cyclization to form the pyrazole ring . This reaction can be catalyzed by copper(I) iodide (CuI) or ruthenium catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chloride ion can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride involves its interaction with molecular targets such as σ-receptors and β-secretase-1 (BACE-1). The compound binds to these targets, modulating their activity and influencing various biochemical pathways . For example, inhibition of BACE-1 can reduce the production of amyloid-β peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride is unique due to its specific combination of pyrazole and triazole rings, which imparts distinct chemical reactivity and biological activity. Its thiol group also provides additional functionalization opportunities, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

IUPAC Name

2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride

InChI

InChI=1S/C5H9N3S.ClH/c9-5-1-7-3-6-4-8(7)2-5;/h3,5,9H,1-2,4H2;1H

InChI Key

CDAXQTDTBYYVBW-UHFFFAOYSA-N

Canonical SMILES

C1C(C[N+]2=CNCN21)S.[Cl-]

Origin of Product

United States

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